molecular formula C20H18N2O4 B14450934 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile CAS No. 79039-00-2

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile

Cat. No.: B14450934
CAS No.: 79039-00-2
M. Wt: 350.4 g/mol
InChI Key: JBFMPHGOVCPVFF-UHFFFAOYSA-N
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Description

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is an organic compound with a complex structure that includes an oxazolidinone ring, a benzonitrile group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Acylation of the Phenyl Ring: The phenyl ring can be acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzonitrile Group: The benzonitrile group can be introduced by reacting the corresponding benzyl halide with a cyanide source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The benzonitrile group may also interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(5-Methyl-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
  • 3-((4-(5-(Ethoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
  • 3-((4-(5-(Methoxymethyl)-2-oxo-3-thiazolidinyl)phenyl)acetyl)benzonitrile

Uniqueness

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the benzonitrile group also provides a distinct chemical profile that can be exploited for various applications.

Properties

CAS No.

79039-00-2

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]acetyl]benzonitrile

InChI

InChI=1S/C20H18N2O4/c1-25-13-18-12-22(20(24)26-18)17-7-5-14(6-8-17)10-19(23)16-4-2-3-15(9-16)11-21/h2-9,18H,10,12-13H2,1H3

InChI Key

JBFMPHGOVCPVFF-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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